3-Acetyl-5-bromo-8-hydroxy-3,4-dihydro-2H-1-naphthalenone
Overview
Description
3-Acetyl-5-bromo-8-hydroxy-3,4-dihydro-2H-1-naphthalenone, also known as 3-Acetyl-5-bromo-8-hydroxy-3,4-dihydro-2H-1-naphthalenone, is a chemical compound found in a variety of plant species. It is an important intermediate in the synthesis of several pharmaceuticals and has been studied for its potential use as an anti-inflammatory and analgesic. It has also been studied for its potential use as an anti-cancer agent and for its potential to inhibit the growth of certain bacteria. In
Scientific Research Applications
Synthesis and Chemical Reactivity
- The study by Juneja and Dannenberg (1975) explores the dehydrohalogenation reactions of related compounds, shedding light on the mechanisms and product mixtures that can emerge from reactions involving halogenated naphthalenones. Such insights are crucial for synthetic chemistry applications, especially in designing compounds with specific properties for further study or application (Juneja & Dannenberg, 1975).
Asymmetric Synthesis and Optically Active Compounds
- Suzuki, Kimura, and Terashima (1986) discuss the bromolactonization of optically active acetals derived from similar compounds, which proceeds highly diastereoselectively. This process is crucial for the synthesis of optically active anthracyclinones, showcasing the potential pharmaceutical applications of such chemical reactions (Suzuki, Kimura, & Terashima, 1986).
Crystal Structure Analysis
- The work by Asiri et al. (2010) on the crystal structure analysis of naphthalene derivatives highlights the importance of understanding molecular interactions and hydrogen bonding patterns in designing compounds with desired physical and chemical properties (Asiri, Khan, Tan, & Ng, 2010).
Bioactive Compounds from Natural Sources
- Li et al. (2018) isolated new naphthalenone derivatives from endophytic bacteria, demonstrating the potential for discovering novel bioactive compounds with applications in medicine and biotechnology (Li, Zhang, Qi, Wang, & Xiang, 2018).
Synthesis and Molecular Structure
- Gouda et al. (2022) explored the synthesis and molecular structure of a compound with a selanylphenyl acetamide component, which was analyzed for its cytotoxicity and redox profile. This study illustrates the broad scope of research in designing compounds for potential therapeutic applications (Gouda, Ferjani, Abd El‐Lateef, Khalaf, Shaaban, & Yousef, 2022).
properties
IUPAC Name |
3-acetyl-5-bromo-8-hydroxy-3,4-dihydro-2H-naphthalen-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO3/c1-6(14)7-4-8-9(13)2-3-10(15)12(8)11(16)5-7/h2-3,7,15H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUJXLOWSXNDTKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CC2=C(C=CC(=C2C(=O)C1)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10573715 | |
Record name | 3-Acetyl-5-bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10573715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetyl-5-bromo-8-hydroxy-3,4-dihydro-2H-1-naphthalenone | |
CAS RN |
83344-22-3 | |
Record name | 3-Acetyl-5-bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10573715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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